Cas no 13287-78-0 (2-[(2-nitrophenyl)sulfanyl]ethanol)

2-[(2-nitrophenyl)sulfanyl]ethanol structure
13287-78-0 structure
Product Name:2-[(2-nitrophenyl)sulfanyl]ethanol
CAS-nummer:13287-78-0
MF:C8H9NO3S
MW:199.226960897446
CID:1236533
PubChem ID:12497305
Update Time:2025-04-20

2-[(2-nitrophenyl)sulfanyl]ethanol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[(2-nitrophenyl)sulfanyl]ethanol
    • AC1Q1X2G
    • 2-(2-Nitro-phenylmercapto)-aethanol
    • (2-Nitro-phenyl)-phenacyl-sulfid
    • Monothioaethylenglykol-S-(2-nitro-phenylaether)
    • 2-[(2-nitrophenyl)sulfanyl]-1-phenylethan-1-one
    • AC1N9X8E
    • CTK4E5507
    • 2-(2-nitro-phenylthio)-ethanol
    • 2-(2-NITROPHENYLTHIO)ACETOPHENONE
    • AKOS009985732
    • 2-hydroxyethylthionitrobenzene
    • SureCN9787327
    • 2-(2-Nitro-phenylmercapto)-1-phenyl-aethanon
    • 2-(2-nitro-phenylsulfanyl)-ethanol
    • 2-(2-nitro-phenylsulfanyl)-1-phenyl-ethanone
    • AG-E-53745
    • AC1Q1X2G; 2-(2-Nitro-phenylmercapto)-aethanol; (2-Nitro-phenyl)-phenacyl-sulfid; Monothioaethylenglykol-S-(2-nitro-phenylaether); 2-[(2-nitrophenyl)sulfanyl]-1-phenylethan-1-one; AC1N9X8E; CTK4E5507; 2-(2-nitro-phenylthio)-ethanol; 2-(2-NITROPHENYLTHIO)ACETOPHENONE; AKOS009985732; 2-hydroxyethylthionitrobenzene; SureCN9787327; 2-(2-Nitro-phenylmercapto)-1-phenyl-aethanon; 2-(2-nitro-phenylsulfanyl)-ethanol; 2-(2-nitro-phenylsulfanyl)-1-
    • 2-(2-Nitrophenylthio)ethanol
    • AKOS008922999
    • 13287-78-0
    • SCHEMBL7458037
    • DTXSID901305587
    • 2-[(2-Nitrophenyl)thio]ethanol
    • 2-((2-Nitrophenyl)thio)ethan-1-ol
    • Inchi: 1S/C8H9NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2
    • InChI-sleutel: VMYUGEINKTZKMA-UHFFFAOYSA-N
    • LACHT: S(CCO)C1C=CC=CC=1[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 199.03037
  • Monoisotopische massa: 199.03031432g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 171
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 91.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Kookpunt: 345.6°C at 760 mmHg
  • Vlampunt: 162.8°C
  • Brekindex: 1.621
  • PSA: 63.37
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